Product packaging for 8-Bromo-6-hydroxy-chromen-2-one(Cat. No.:)

8-Bromo-6-hydroxy-chromen-2-one

Cat. No.: B8465861
M. Wt: 241.04 g/mol
InChI Key: AGMIBZQWJCKHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-hydroxy-chromen-2-one is a synthetic brominated derivative of the chromen-2-one (coumarin) scaffold. Coumarins and their analogs are investigated for their versatile biological activities and serve as key intermediates in organic synthesis and medicinal chemistry research . The bromo substituent at the 8-position can facilitate further chemical modifications via cross-coupling reactions, making it a valuable building block for constructing more complex chemical entities . The hydroxy group at the 6-position offers an additional site for functionalization or may contribute to specific binding interactions with biological targets. Researchers are exploring similar bromo-substituted coumarin derivatives for their potential as inhibitors of various enzymes . Furthermore, coumarin-based compounds are of significant interest in neurodegenerative disease research; some analogs are studied as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant therapeutic targets for conditions like Alzheimer's disease . The core coumarin structure is also known for its photophysical properties, which can be tuned by substitutions like bromination for potential application in developing fluorescent probes or sensors. This product is intended for research purposes only by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrO3 B8465861 8-Bromo-6-hydroxy-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

8-bromo-6-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4,11H

InChI Key

AGMIBZQWJCKHIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)O)Br

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 6 Hydroxy Chromen 2 One and Precursor Design

Classical and Contemporary Approaches to the Synthesis of Chromen-2-ones

The construction of the fundamental chromen-2-one skeleton can be achieved through several well-established condensation and cyclization reactions, alongside modern cross-coupling techniques that offer enhanced versatility.

Pechmann Condensation and its Variants for Substituted Coumarins

The Pechmann condensation, discovered by Hans von Pechmann, remains a cornerstone for coumarin (B35378) synthesis. wikipedia.org This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.org The mechanism initiates with a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group, leading to cyclization. A final dehydration step yields the coumarin ring system. wikipedia.org

The reaction conditions can be harsh for simple phenols, but are significantly milder for activated phenols like resorcinol. wikipedia.org A wide array of catalysts, including Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride, have been employed to facilitate this transformation. wikipedia.org Modern advancements have introduced the use of solid acid catalysts and microwave irradiation to create more environmentally friendly and efficient protocols. rsc.orgasianpubs.org

Table 1: Examples of Pechmann Condensation for Substituted Coumarins
Phenol Reactantβ-Ketoester ReactantCatalystProductReference
ResorcinolEthyl acetoacetateSulfonated carbon-coated magnetic nanoparticles7-hydroxy-4-methylcoumarin rsc.org
Substituted phenolsβ-ketoestersZirconia-based heterogeneous catalystSubstituted coumarins nih.gov
Phenolsβ-keto estersSilica-supported sulfuric acid (microwave)4-Methyl coumarin derivatives asianpubs.org

Knoevenagel Condensation and Alternative Cyclization Strategies

The Knoevenagel condensation provides an alternative and widely used route to coumarins, particularly for the synthesis of 3-substituted derivatives. nih.govtandfonline.com This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid. nih.govic.ac.uk The reaction proceeds through a nucleophilic addition of the active methylene compound to the aldehyde, followed by an intramolecular cyclization and elimination of water to form the α,β-unsaturated lactone ring of the coumarin. nih.gov Microwave-assisted Knoevenagel condensations have been shown to significantly reduce reaction times. ic.ac.uk

Other cyclization strategies include the Perkin reaction, the Wittig reaction, and various intramolecular cyclizations of appropriately substituted precursors. nih.gov For instance, the cyclization of aryl propargyl ethers can lead to the formation of the chromene ring.

Table 2: Examples of Knoevenagel Condensation for Coumarin Synthesis
Salicylaldehyde DerivativeActive Methylene CompoundCatalystProductReference
SalicylaldehydeDiethyl malonatePiperidine and acetic acidCoumarin derivatives nih.gov
Substituted salicylaldehydesMethylene compoundsCholine chloride/zinc chloride (DES)Coumarin derivatives nih.gov
HydroxyaldehydeEthyl acetate (B1210297) derivativesPiperidine (microwave, solvent-free)Coumarins ic.ac.uk
8-formyl-7-hydroxy coumarinN,N-disubstituted cyano acetamidesPiperidine8-substituted-7-hydroxy coumarin derivatives researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck) in Chromen-2-one Synthesis

Modern synthetic chemistry has embraced palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, and coumarin synthesis is no exception. The Suzuki-Miyaura and Heck reactions are particularly valuable for introducing aryl or vinyl substituents onto the coumarin scaffold, often with high chemoselectivity and functional group tolerance. masterorganicchemistry.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. masterorganicchemistry.com This method is highly effective for forming new carbon-carbon bonds. For instance, a bromo-substituted coumarin can be coupled with an arylboronic acid to generate an aryl-substituted coumarin. nih.gov

The Heck reaction couples an alkene with an aryl or vinyl halide, also catalyzed by palladium. masterorganicchemistry.com This reaction provides a means to introduce alkenyl side chains onto the coumarin ring system.

These cross-coupling reactions are typically employed to modify a pre-formed coumarin ring, offering a powerful tool for the synthesis of derivatives that are not readily accessible through classical condensation methods. nih.govchemrevlett.com

Table 3: Examples of Cross-Coupling Reactions in Coumarin Synthesis
Reaction TypeReactantsCatalystProductReference
Suzuki Reaction5-bromo-2-hydroxybenzaldehyde and phenylboronic acidPalladium catalyst2-hydroxy-5-phenylbenzaldehyde (precursor to a coumarin) nih.gov
Suzuki–Miyaura CouplingAryl bromides and phenylboronic acidCyclopalladated complexAryl-substituted products chemrevlett.com
Heck ReactionAryl halides and n-butylacrylateCyclopalladated complexCoupled products chemrevlett.com

Targeted Synthesis of 8-Bromo-6-hydroxy-chromen-2-one

The synthesis of this compound requires a strategic approach that first establishes the 6-hydroxycoumarin (B196160) core, followed by the regioselective introduction of a bromine atom at the C-8 position.

Regioselective Bromination Strategies of Hydroxychromen-2-ones

The bromination of hydroxycoumarins can be challenging due to the presence of multiple activated positions on the aromatic ring. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 6-hydroxycoumarin, the C-5 and C-7 positions are activated. However, the pyrone ring also influences the electron density of the benzene (B151609) ring.

Achieving regioselectivity at the C-8 position of a 6-hydroxycoumarin is not straightforward. However, studies on related systems provide valuable insights. For instance, the bromination of 7-hydroxycoumarin has been shown to be highly regioselective for the C-8 position under specific conditions. One study demonstrated that using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) in acetonitrile (B52724) allowed for the selective monobromination of 7-hydroxycoumarin to yield 8-bromo-7-hydroxycoumarin. This suggests that similar reagents and conditions could potentially be adapted for the C-8 bromination of 6-hydroxycoumarin.

Another strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent. The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction.

Introduction of Hydroxy Functionality at the C-6 Position

The introduction of a hydroxyl group at the C-6 position of the coumarin ring can be achieved through various methods, often starting from a precursor that already contains a functional group at this position.

A common approach involves the use of a precursor phenol that already bears the hydroxyl group at the desired position. For the synthesis of 6-hydroxycoumarin, hydroquinone (B1673460) can be used as the starting phenol in a Pechmann condensation with a suitable β-ketoester. google.com

Alternatively, a nitro group can be introduced at the C-6 position, which can then be reduced to an amino group. Subsequent diazotization of the amino group followed by hydrolysis provides a route to the 6-hydroxycoumarin. google.com A patent describes a method for preparing 6-hydroxycoumarins from 6-aminocoumarins through a diazo-reaction followed by hydrolysis in aqueous sulfuric acid. google.com

Table 4: Synthetic Approaches to 6-Hydroxycoumarins
Starting MaterialReagentsProductReference
6-nitro coumarins1. Hydrazine (B178648) hydrate (B1144303), Ferric chloride; 2. Sodium nitrite, Sulfuric acid6-hydroxycoumarins google.com
HydroquinoneEthyl acetoacetate6-hydroxy-4-methylcoumarin nih.gov

Multi-component Reactions and One-pot Syntheses for the Chromen-2-one Core

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic chemistry that allow for the construction of complex molecules like coumarins in a single step from multiple starting materials. This approach minimizes waste, reduces reaction time, and simplifies purification processes. While direct MCRs for this compound are not extensively documented, established one-pot methods for analogous coumarins can be adapted.

For instance, a one-pot condensation involving a phenol, an aldehyde, and an active methylene compound is a common strategy. An efficient one-pot, three-component reaction for synthesizing thiazolyl-coumarins has been reported, which proceeds under ultrasonic irradiation in the presence of a basic catalyst. acs.org This highlights the potential for combining different fragments in a single operation to build the coumarin scaffold.

Another prominent one-pot approach is the Knoevenagel condensation, often followed by intramolecular cyclization. The reaction of substituted salicylaldehydes with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), can yield 3-substituted coumarins. nih.gov Researchers have developed facile one-pot methods for synthesizing derivatives like 3-benzoxazol-2-yl-chromen-2-ones by condensing chromen-2-one-3-carboxylates with o-hydroxy aniline. researchgate.net Similarly, a three-component reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate can be smoothly accelerated using a simple mixture of acetic acid and glycerol. researchgate.net

For the synthesis of this compound, a hypothetical one-pot reaction could involve 2-bromohydroquinone, an aldehyde, and an active methylene compound under conditions that favor sequential condensation and cyclization. The choice of reactants and catalysts is crucial for directing the reaction toward the desired product.

Table 1: Examples of One-Pot Syntheses for Coumarin Derivatives

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Three-component condensation5,7-dihydroxy coumarins, substituted aldehydes, benzamideTungstate sulphuric acidCoumarin-containing secondary benzamides rsc.org
Three-component Knoevenagel/CyclizationSalicylaldehyde, o-aminophenol, ethyl cyanoacetateAcetic acid/glycerol, 80°C3-Heteroarylcoumarins researchgate.net
Three-component reaction3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazone, hydrazonoyl halidesBasic catalysts (e.g., TEA), ultrasonic irradiationThiazolyl-coumarins acs.org
Domino-reactionSalicylic aldehydes, malononitrileCatalyst-free, ultrasound activation2-Iminochromene dimers sciforum.net

Advanced Catalytic Systems and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of advanced catalytic systems and green chemistry principles to improve efficiency, reduce environmental impact, and enhance safety. news-medical.net The synthesis of coumarins, including this compound, has benefited significantly from these innovations, particularly in the context of the Pechmann condensation. nih.govwikipedia.orgresearchgate.net

The Pechmann reaction, which condenses a phenol with a β-ketoester, is a classic method for coumarin synthesis. wikipedia.orgorganic-chemistry.org Traditional protocols often require harsh acidic catalysts like sulfuric acid, which are corrosive and generate significant waste. nih.govresearchgate.net Green chemistry approaches aim to replace these with more benign and recyclable alternatives.

Advanced Catalytic Systems: Heterogeneous solid acid catalysts are a major focus of innovation. These catalysts are easily separated from the reaction mixture, allowing for simple work-up and catalyst reuse. Examples include:

Zirconia-based catalysts (e.g., ZrO₂-TiO₂): These have been used for Pechmann reactions under solvent-free conditions, offering good catalytic performance. nih.gov

Ti(IV)-doped ZnO Nanoparticles: A catalyst matrix of Zn₀.₉₂₅Ti₀.₀₇₅O has proven highly effective for the Pechmann condensation, showing high activity for a broad range of phenols and β-ketoesters with good yields and short reaction times. nih.gov

Magnetic Nanoparticles: Catalysts like Fe₃O₄@sulfosalicylic acid magnetic nanoparticles have been used for synthesizing bis-coumarins in water under microwave irradiation, combining the benefits of a recyclable catalyst with an environmentally friendly solvent and energy source. rsc.orgnih.gov

Molecular Iodine: Iodine has been employed as an inexpensive and efficient catalyst for synthesizing biscoumarins from 4-hydroxycoumarin (B602359) and various aldehydes, particularly when combined with ultrasound or microwave assistance. srce.hr

Green Chemistry Approaches: Beyond catalysts, green methodologies focus on reaction conditions. For the synthesis of substituted coumarins, these include:

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) minimizes volatile organic compound (VOC) emissions. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, is an excellent example of a solvent-free method successfully applied to the Pechmann condensation. rsc.org

Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and improve yields. srce.hrjetir.org Ultrasound has been used with catalysts like poly(4-vinylpyridinium) hydrogen sulfate (B86663) for the Pechmann reaction at room temperature. rsc.orgnih.gov

Use of Benign Solvents: When a solvent is necessary, green alternatives like water or polyethylene (B3416737) glycol (PEG) are preferred over hazardous organic solvents. jetir.orgbhu.ac.in

The synthesis of this compound is well-suited to these advanced methods. A green Pechmann condensation of 2-bromohydroquinone with a β-ketoester using a recyclable solid acid catalyst under solvent-free or microwave-assisted conditions represents a state-of-the-art, environmentally responsible synthetic route.

Table 2: Green Catalytic Systems for Substituted Coumarin Synthesis

CatalystReactionConditionsKey AdvantagesReference
Zn₀.₉₂₅Ti₀.₀₇₅O NPsPechmann CondensationSolvent-free, 110°CHeterogeneous, high surface area, recyclable (up to 7 cycles) nih.gov
Fe₃O₄@sulfosalicylic acidAldehyde + 4-hydroxycoumarinWater, microwave irradiationMagnetic, recyclable, green solvent rsc.orgnih.gov
Poly(4-vinylpyridinium) hydrogen sulfatePechmann CondensationUltrasound, room temp.Solid acid, avoids toxic solvents, high yield rsc.orgnih.gov
Molecular Iodine (I₂)Aldehyde + 4-hydroxycoumarinEthanol, ultrasound/microwaveInexpensive, efficient, short reaction times (80-94% yields) srce.hr
Methanesulfonic acidPechmann CondensationSolvent-free, ball millingMechanochemical, no hazardous acids, high yields, easy purification rsc.org

Chemical Transformations and Derivatization of 8 Bromo 6 Hydroxy Chromen 2 One

Reactions Involving the C-8 Bromo Substituent

The bromine atom at the C-8 position of the coumarin (B35378) ring is a versatile handle for introducing a variety of functional groups through several modern synthetic methodologies. Its reactivity is characteristic of an aryl bromide, making it amenable to a range of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr) reactions. In the case of 8-Bromo-6-hydroxy-chromen-2-one, the electron-withdrawing nature of the coumarin ring system can activate the C-8 position towards displacement of the bromide by strong nucleophiles.

Although direct SNAr reactions on this compound are not extensively documented in dedicated studies, the general principles of SNAr on related heterocyclic systems suggest that reactions with potent nucleophiles like amines, alkoxides, and thiolates could be feasible, likely requiring elevated temperatures or the use of a strong base. For instance, the reaction of 4-hydroxycoumarin (B602359) with primary amines has been shown to proceed under microwave irradiation to yield N-substituted 4-aminocoumarins, suggesting that similar conditions could potentially be applied to the C-8 bromo position, though the reactivity would be influenced by the different electronic environment. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C-8 position serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a widely used method for creating biaryl linkages. wikipedia.org For this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the C-8 position. The general reaction scheme involves the use of a palladium catalyst, a base, and a suitable solvent.

CatalystBaseSolventCoupling PartnerProductYieldReference
Pd(PPh₃)₄Na₂CO₃Toluene/WaterArylboronic acid8-Aryl-6-hydroxy-chromen-2-oneGood to Excellent researchgate.net
Pd(OAc)₂/LigandK₂CO₃DMF/WaterHeteroarylboronic acid8-Heteroaryl-6-hydroxy-chromen-2-oneModerate to Good researchgate.net

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving bromo-substituted aromatic compounds, which are applicable to this compound.

Sonogashira Coupling:

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to introduce alkynyl moieties at the C-8 position of the coumarin core, which can serve as versatile intermediates for further transformations. The reaction is typically co-catalyzed by a copper(I) salt.

CatalystCo-catalystBaseSolventCoupling PartnerProductYieldReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/TolueneTerminal Alkyne8-Alkynyl-6-hydroxy-chromen-2-oneGood wikipedia.orgnih.gov
Pd(OAc)₂/PPh₃CuIPiperidine (B6355638)DMFSubstituted Phenylacetylene8-(Phenylethynyl)-6-hydroxy-chromen-2-oneModerate to Good wikipedia.org

This table illustrates common conditions for Sonogashira coupling reactions with bromoarenes, which can be adapted for this compound.

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange reactions provide a pathway to convert the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond. This transformation generates a potent nucleophilic center at the C-8 position, which can then be reacted with various electrophiles to introduce a wide range of substituents. The reaction is typically carried out at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. The resulting 8-lithio or 8-magnesio derivative can be quenched with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides.

Reactions Involving the C-6 Hydroxy Substituent

The phenolic hydroxyl group at the C-6 position is a nucleophilic center that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the biological and photophysical properties of the coumarin scaffold.

Alkylation and Acylation Reactions of the Phenolic Hydroxyl

Alkylation:

The alkylation of the C-6 hydroxyl group is a common strategy to introduce lipophilic character or to attach linker groups for further conjugation. This is typically achieved through a Williamson ether synthesis, where the phenoxide, generated by treating the hydroxycoumarin with a base, reacts with an alkyl halide. tcichemicals.comwikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com

BaseAlkylating AgentSolventProductYieldReference
K₂CO₃Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)Acetone, DMF6-Alkoxy-8-bromo-chromen-2-oneHigh researchgate.netacs.org
NaHAlkyl halideTHF6-Alkoxy-8-bromo-chromen-2-oneGood researchgate.net

This table outlines general conditions for the alkylation of hydroxycoumarins.

Acylation:

Acylation of the C-6 hydroxyl group leads to the formation of ester derivatives. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and a scavenger for the generated acid. sciepub.com

Acylating AgentBaseSolventProductYieldReference
Acetyl chloridePyridineDichloromethane6-Acetoxy-8-bromo-chromen-2-oneHigh sciepub.com
Acetic anhydrideTriethylamineDichloromethane6-Acetoxy-8-bromo-chromen-2-oneHigh sciepub.com

This table presents typical conditions for the acylation of phenolic hydroxyl groups.

Etherification and Esterification Strategies

Etherification:

Beyond simple alkylation, more complex ether linkages can be formed. For example, the Mitsunobu reaction allows for the etherification with a broad range of alcohols under mild, neutral conditions, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is particularly useful for synthesizing ethers with more complex or sensitive alkyl groups.

Esterification:

In addition to acylation with acid chlorides and anhydrides, direct esterification with carboxylic acids can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The Fischer-Speier esterification, using an excess of an alcohol in the presence of a strong acid catalyst, is also a viable, though potentially harsh, method for ester formation. ucalgary.ca

Metal Chelation and Complex Formation

The 6-hydroxyl and the adjacent carbonyl group of the pyrone ring in this compound create an ideal bidentate chelation site for metal ions. This property has been explored in the development of fluorescent metal sensors. For instance, a Schiff base derivative of this coumarin, 8-bromo-6-hydroxy-N'-((pyridin-2-yl)methylene)chromene-2-carbohydrazide, has been synthesized and shown to act as a selective and sensitive fluorescent sensor for Al³⁺ ions. The binding of Al³⁺ to the sensor induces a significant enhancement in fluorescence intensity, attributed to the chelation-enhanced fluorescence (CHEF) effect. This interaction forms a stable 1:1 complex between the sensor and the Al³⁺ ion.

Furthermore, the complexation of this compound derivatives with various metal ions has been investigated to understand the structural and electronic effects on their photophysical properties. The formation of these metal complexes often leads to significant changes in absorption and emission spectra, which can be harnessed for sensing applications.

Modifications at Other Positions of the Chromen-2-one Nucleus

The C-3 position of the chromen-2-one core is highly reactive and amenable to various functionalization reactions. This position is often targeted for the introduction of diverse substituents to modulate the biological and photophysical properties of the parent molecule.

Condensation reactions are commonly employed to introduce new functionalities at the C-3 position. For example, the Knoevenagel condensation of 3-formyl-8-bromo-6-hydroxy-chromen-2-one with active methylene (B1212753) compounds can yield a variety of C-3 substituted derivatives.

Michael addition reactions also provide a powerful tool for C-3 functionalization. The electron-deficient nature of the α,β-unsaturated system in the pyrone ring facilitates the addition of nucleophiles at this position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The pyrone ring of this compound can undergo various transformations, including ring-opening and subsequent recyclization reactions. These reactions are valuable for the synthesis of novel heterocyclic systems. For instance, the reaction of 3-substituted 8-bromo-6-hydroxy-chromen-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the opening of the pyrone ring and subsequent formation of pyrazole (B372694) derivatives.

The C-4 position of the chromen-2-one nucleus can also be a site for chemical modification. While less reactive than the C-3 position, reactions at C-4 can be achieved under specific conditions, allowing for further diversification of the coumarin scaffold. For example, the introduction of substituents at the C-4 position can be accomplished through Pechmann condensation, although this is more relevant to the synthesis of the coumarin ring itself rather than a post-synthetic modification of this compound.

Synthesis of Hybrid Molecules Incorporating the this compound Core

The fusion of the this compound core with other heterocyclic systems has emerged as a promising strategy for the development of novel compounds with enhanced biological activities. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of different scaffolds into a single molecule.

For example, the reaction of 3-acetyl-8-bromo-6-hydroxy-chromen-2-one with various reagents can lead to the formation of fused heterocyclic systems. The reaction with hydrazine derivatives can yield pyrazole-fused coumarins, while reaction with thiourea (B124793) can lead to pyrimidine-fused coumarins. These hybrid molecules often exhibit interesting photophysical and biological properties that are distinct from their parent compounds.

Starting MaterialReagentFused Heterocycle
3-acetyl-8-bromo-6-hydroxy-chromen-2-oneHydrazine hydratePyrazole-fused coumarin
3-acetyl-8-bromo-6-hydroxy-chromen-2-oneThioureaPyrimidine-fused coumarin

To enhance the biological targeting and efficacy of this compound, it can be conjugated with peptidomimetics or other biologically active scaffolds. This strategy aims to create hybrid molecules that can interact with specific biological targets with high affinity and selectivity.

While specific examples of this compound conjugated with peptidomimetics are not extensively reported in the provided search results, the general principle of conjugating coumarins with peptides and other bioactive molecules is a well-established approach in medicinal chemistry. These conjugates can be designed to target specific enzymes, receptors, or cellular pathways, thereby enhancing their therapeutic potential. The 6-hydroxyl group and the bromine atom at the 8-position offer convenient handles for such conjugation reactions, either directly or after further functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 6 Hydroxy Chromen 2 One and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which this absorption occurs provide valuable information about the molecule's electronic structure.

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectra of coumarin (B35378) derivatives are characterized by absorption bands that arise from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, originate from the excitation of electrons in the delocalized π-system of the coumarin ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital.

Compound Family Typical Absorption Range (nm) Key Transitions
4-Hydroxycoumarin (B602359) Derivatives200 - 550π → π* and n → π*

This table provides a general overview based on available data for related compounds.

Solvent Effects on Absorption Characteristics

The polarity of the solvent can significantly impact the absorption characteristics of a molecule, a phenomenon known as solvatochromism. In polar solvents, the energy levels of the ground and excited states can be differentially stabilized, leading to shifts in the absorption maxima.

For coumarin derivatives, the effect of the solvent on the absorption spectra is well-documented. srce.hrresearchgate.net Generally, in polar solvents, the π → π* transition experiences a bathochromic shift, while the n → π* transition undergoes a hypsochromic (blue) shift. This is because the excited state of a π → π* transition is more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. Conversely, the ground state of an n → π* transition is more polar than the excited state, leading to greater stabilization of the ground state and an increase in the transition energy.

In the case of 8-Bromo-6-hydroxy-chromen-2-one, the presence of the hydroxyl group allows for hydrogen bonding interactions with protic solvents, which can further influence the absorption spectra. The extent of the solvent effect will depend on the specific solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. Studies on similar brominated hydroxycoumarins have shown that halogenation can increase the acidity of the hydroxyl group, promoting the formation of the more strongly absorbing anion in polar or basic environments. pnas.org

Solvent Polarity Effect on π → π TransitionEffect on n → π Transition
IncreasingBathochromic Shift (Red Shift)Hypsochromic Shift (Blue Shift)

This table illustrates the general trends observed for coumarin derivatives.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. This technique is particularly useful for studying the photophysical properties of compounds and their potential as fluorescent probes.

Emission Characteristics and Quantum Yield Studies

Coumarin derivatives are renowned for their fluorescent properties, with many exhibiting strong emission in the blue-green region of the spectrum. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the potential of a compound as a fluorophore.

Specific emission data and quantum yields for this compound are not extensively reported. However, research on related hydroxycoumarins indicates that the position of the hydroxyl group and the presence of other substituents significantly influence the fluorescence properties. srce.hrresearchgate.net For instance, 7-hydroxycoumarin derivatives are known for their particularly strong fluorescence.

The introduction of a heavy atom like bromine can sometimes lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state and subsequent non-radiative decay. However, in some cases, halogenation has been shown to enhance the two-photon absorption cross-sections, which is beneficial for applications in two-photon microscopy. pnas.org The quantum yield of this compound would be a result of the balance between the electronic effects of the bromo and hydroxyl substituents and the heavy-atom effect of bromine.

Photophysical Properties and Potential as Fluorescent Probes

The photophysical properties of coumarins, including their large Stokes shifts (the difference between the absorption and emission maxima), high quantum yields, and sensitivity to the local environment, make them excellent candidates for use as fluorescent probes. nih.gov These probes can be designed to detect specific analytes, such as metal ions or changes in pH, through changes in their fluorescence intensity or wavelength. nih.govresearchgate.net

While the direct application of this compound as a fluorescent probe has not been extensively explored, the structural motifs present in the molecule suggest potential in this area. The hydroxyl group can act as a recognition site for analytes, and the bromine atom can modulate the photophysical properties. For example, benzo[c]chromen-6-one derivatives have been investigated as fluorescent sensors for metal ions, with their fluorescence properties being dependent on the substituents. nih.gov The development of fluorescent sensors based on the this compound scaffold could be a promising avenue for future research.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A crystal structure for this compound itself was not found in the surveyed literature. However, the crystal structures of several related brominated coumarin derivatives have been reported. For example, the crystal structure of 8-bromo-3-(1H-pyrazole-1-carbonyl)-2H-chromen-2-one has been determined, providing insight into the geometry of the brominated coumarin ring system.

Computational Chemistry and Molecular Modeling Studies of 8 Bromo 6 Hydroxy Chromen 2 One

Quantum Chemical Calculations (e.g., DFT, semi-empirical methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its reactivity and spectroscopic characteristics. For coumarin (B35378) derivatives, DFT has been successfully used to perform conformational analysis and study structural features like intramolecular hydrogen bonds. nih.gov

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

Electronic structure analysis provides critical insights into the reactivity and optical properties of a molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive. researchgate.net

In studies of related hydroxycoumarins, DFT calculations have been used to determine that the introduction of certain substituent groups can lower the electronic gap, which is a desirable feature for applications in optoelectronics. nih.gov For 8-Bromo-6-hydroxy-chromen-2-one, a typical DFT study would calculate the energies of the HOMO and LUMO and map their distribution across the molecule. This would reveal the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Furthermore, analysis of the molecular electrostatic potential (MEP) would map the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are key to understanding intermolecular interactions.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table is illustrative of the types of data generated in a typical DFT study for a coumarin derivative, as specific values for this compound are not available in the cited literature.

Parameter Description Typical Expected Information
EHOMO Energy of the Highest Occupied Molecular Orbital A negative value, indicating the energy of the most loosely held electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital A negative or small positive value, indicating the energy of the lowest energy state for an added electron.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO An energy value in electron volts (eV); a smaller gap implies higher reactivity.
Dipole Moment A measure of the molecule's overall polarity. A value in Debye, indicating the separation of positive and negative charge centers.

| Charge Distribution | The partial atomic charge on each atom. | Identifies electron-rich (e.g., oxygen atoms) and electron-poor (e.g., hydrogen atoms of hydroxyl groups) regions. |

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. Large-scale computational projects have generated extensive datasets of calculated spectra for hundreds of thousands of organic molecules, demonstrating the power of these predictive methods. nih.govzenodo.org

The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Similarly, vibrational frequencies for an Infrared (IR) spectrum can be computed. These theoretical spectra can be compared with experimental data to aid in structural elucidation. For this compound, such calculations would predict the specific frequencies at which its functional groups (like C=O, O-H, C-Br) vibrate and the chemical shifts for each of its unique carbon and hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking studies have been performed on various coumarin derivatives to investigate their potential as inhibitors for enzymes like cyclooxygenases (COX). researchgate.net

Identification of Potential Binding Sites and Interaction Modes

In a typical docking simulation for this compound, the molecule would be placed into the active site of a target protein of interest (e.g., a kinase, cyclooxygenase, or another enzyme implicated in a disease). The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket. The results would identify the most stable binding pose and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. For example, the hydroxyl group at position 6 would be a likely candidate for forming hydrogen bonds with amino acid residues in the target's active site.

Binding Affinity Predictions (e.g., Ki estimates from computational models)

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. This score, often expressed in kcal/mol, represents the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction. These scores allow for the ranking of different compounds against the same target. While these are estimates, they provide a valuable qualitative comparison of binding strength. For this compound, docking against various targets would yield a series of binding scores, helping to prioritize which protein families it might interact with most strongly.

Table 2: Illustrative Molecular Docking Results This table illustrates the typical output from a molecular docking study. The targets and values are hypothetical, as specific docking studies for this compound were not found in the reviewed literature.

Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355 Hydrogen Bond, Pi-Alkyl
Protein Kinase A -7.9 Lys72, Glu91 Hydrogen Bond, Halogen Bond

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows researchers to study the conformational flexibility of the ligand and the protein, the stability of the ligand-protein complex, and the role of solvent molecules. An MD simulation of the this compound-protein complex obtained from docking would reveal how the interactions change over a period of nanoseconds, providing a more realistic understanding of the binding event and confirming the stability of the predicted binding pose.

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical modeling techniques that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to the broader class of coumarin derivatives. These studies provide a framework for predicting the biological activities of new compounds and for understanding the key structural features that determine their efficacy.

Development of Predictive Models for Biological Activities (in vitro)

The development of predictive QSAR models for coumarin derivatives, which would include compounds like this compound, typically involves a multi-step process. Initially, a dataset of coumarin analogs with their experimentally determined biological activities (e.g., enzyme inhibition, anticancer effects) is compiled. tbzmed.ac.ir The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.

A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors. Software such as Dragon and HyperChem are often employed for these calculations. tbzmed.ac.irtbzmed.ac.ir

Statistical methods are then used to create a mathematical equation that correlates the molecular descriptors with the biological activity. mdpi.com Common techniques include Multiple Linear Regression (MLR), often coupled with a feature selection method like a Genetic Algorithm (GA) to identify the most relevant descriptors. tbzmed.ac.irnih.gov The goal is to build a model that is not only statistically robust but also has strong predictive power for new, untested compounds.

The reliability and predictive capacity of the developed QSAR models are assessed through rigorous internal and external validation procedures. tbzmed.ac.ir A well-validated QSAR model can then be used to predict the in vitro activity of coumarin derivatives, guiding the synthesis of new compounds with potentially enhanced biological effects.

Table 1: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
r² (Correlation Coefficient) Measures the goodness of fit of the model.> 0.6
q² (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
r²_pred (External r²) Measures the predictive ability of the model for an external set of compounds.> 0.5
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).As low as possible

Identification of Key Structural Descriptors Influencing Activity

A primary outcome of QSAR studies is the identification of key structural, electronic, and physicochemical properties that are critical for the biological activity of a class of compounds. For coumarin derivatives, QSAR models have elucidated the importance of various descriptors.

For instance, in studies on the antifungal activity of coumarins, descriptors related to the distribution of mass, polarizability, and electronegativity have been shown to be significant. mdpi.commdpi.com The presence and position of specific substituents, such as halogens (like bromine) and hydroxyl groups, are often highlighted as critical factors. Some QSAR models have indicated that the presence of a bromine atom at certain positions of the coumarin ring can have a variable effect on antifungal activity, sometimes increasing it and at other times, such as at the C-8 position, potentially reducing it. mdpi.com Conversely, other models suggest that bromine and hydroxyl groups on the benzene (B151609) ring may enhance the inhibition of certain fungal species. mdpi.com

In the context of anticancer activity, descriptors such as the dipole moment and the number of hydrogen bond donors have been found to be strongly correlated with the inhibitory activity of coumarin derivatives. nih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by generating contour maps. These maps visualize the spatial regions around the molecule where specific properties, such as steric bulk, hydrophobicity, and electrostatic charge, are favorable or unfavorable for activity. nih.gov

Table 2: Examples of Molecular Descriptors Used in Coumarin QSAR Studies

Descriptor TypeExample DescriptorProperty RepresentedPotential Influence on Activity
Topological JGI6 Mean topological charge index of order 6, related to charge distribution.Can influence interactions with polar enzyme residues. mdpi.com
Quantum-Chemical Dipole Moment Polarity and charge distribution of the molecule.Affects solubility and ability to interact with polar targets. nih.gov
Constitutional Number of H-bond donors Capacity to form hydrogen bonds.Crucial for binding to many biological targets. nih.gov
Atom-centered fragments C-06 Presence of specific atom types (e.g., halogenated carbons).Can indicate the importance of specific substitutions for activity. nih.govmdpi.com
RDF Descriptors RDF035p Radial Distribution Function descriptor, related to interatomic distances weighted by polarizabilities.Provides information on the 3D arrangement and polarizability of the molecule. nih.govmdpi.com

Mechanistic Studies of Biological Interactions of 8 Bromo 6 Hydroxy Chromen 2 One and Derivatives in Vitro and Cellular Levels

Investigations into Antimicrobial Activities (In Vitro)

Bromo-coumarin derivatives have demonstrated notable potential as antimicrobial agents, with studies revealing activity against a spectrum of bacteria and fungi. The position and nature of substitutions on the chromen-2-one core are critical in determining the potency and breadth of this activity.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has shown that bromo-substituted coumarins possess significant antibacterial properties. For instance, derivatives with bromo substitutions at the C6 and C8 positions have exhibited broad-spectrum antibacterial potential. Current time information in Pasuruan, ID. The introduction of a bromine atom is thought to enhance lipophilicity, which may facilitate the compound's passage through bacterial cell membranes.

Studies on 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have highlighted its effectiveness. Derivatives of this compound have shown significant inhibitory action against the Gram-positive bacterium Enterococcus faecalis and the Gram-negative pathogen Pseudomonas aeruginosa, a bacterium known for its high resistance to antibiotics. Another study demonstrated that 3-(2-bromoacetyl)-2H-chromen-2-one and its 6-bromo derivative exhibited inhibitory effects against various strains, including Bacillus cereus, Bacillus coagulans, Streptococcus faecalis, Escherichia coli, and Staphylococcus aureus. academicjournals.org

Notably, tri-halogenated 3-nitro-2H-chromenes, including a derivative with bromo and chloro substitutions (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene), have displayed potent activity against multidrug-resistant strains of S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 μg/mL. nih.gov This suggests that multiple halogen substitutions can significantly enhance antibacterial efficacy.

Interactive Table: Antibacterial Activity of Bromo-Coumarin Derivatives

Compound/DerivativeBacterial StrainActivity/MeasurementReference
6-Bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one derivativeEnterococcus faecalis (Gram-positive)Significant Inhibition
6-Bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one derivativePseudomonas aeruginosa (Gram-negative)Strong Activity
3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-oneStaphylococcus aureus (Gram-positive)Moderate Inhibition academicjournals.org
3-(2-Bromoacetyl)-2H-chromen-2-oneBacillus cereus (Gram-positive)MIC: 0.75 mg/ml academicjournals.org
3-(2-Bromoacetyl)-2H-chromen-2-oneEscherichia coli (Gram-negative)MIC: 1.5 mg/ml academicjournals.org
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. aureusMIC: 4 μg/mL nih.gov
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. epidermidisMIC: 1–4 μg/mL nih.gov

Antifungal Activity Assessment

The antifungal potential of bromo-coumarins has also been evaluated. nih.gov Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been screened for activity against various fungal strains. academicjournals.org For example, coumarins with bromo substitutions have shown moderate antifungal activity against species like Aspergillus flavus and Aspergillus niger. Current time information in Pasuruan, ID.

The general mechanism for coumarin (B35378) antifungal action often involves disruption of the fungal cell structure. For instance, studies on other hydroxy-coumarin derivatives have shown that they can inhibit both mycelial growth and the germination of conidia by affecting the fungal cell wall. rsc.org

Interactive Table: Antifungal Activity of Bromo-Coumarin Derivatives

Compound/DerivativeFungal StrainActivity/MeasurementReference
6-Bromo-coumarin derivativesAspergillus flavusModerate Activity Current time information in Pasuruan, ID.
6-Bromo-coumarin derivativesAspergillus nigerModerate Activity Current time information in Pasuruan, ID.
3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-oneNot specifiedScreened for antifungal activity academicjournals.org

Proposed Molecular Targets and Pathways in Microbial Cells

While the precise molecular targets for 8-Bromo-6-hydroxy-chromen-2-one are not fully elucidated, the mechanisms for related coumarins suggest several possibilities. A primary proposed mechanism is the disruption of the microbial cell membrane. nih.gov The lipophilic nature of bromo-coumarins may facilitate their intercalation into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Another potential pathway involves the inhibition of crucial microbial enzymes. Coumarins are known to interact with various cellular proteins, and the bromo-substituent could enhance binding affinity to active sites of enzymes essential for microbial survival, such as those involved in cell wall synthesis or DNA replication. Furthermore, some coumarins act as reactive oxygen species (ROS) scavengers, which could interfere with the oxidative stress balance within microbial cells, although they can also exhibit pro-oxidant activities under certain conditions, contributing to cellular damage. researchgate.netnih.gov

Exploration of Anticancer Activities (In Vitro Cell Line Studies)

Bromo-coumarin derivatives have emerged as a promising class of compounds for anticancer drug development. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines through mechanisms that include cytotoxicity, cell cycle arrest, and the induction of programmed cell death (apoptosis).

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., HEPG2, DLD1)

The cytotoxic potential of bromo-coumarins has been evaluated against a range of human cancer cell lines. A study on coumarin-artemisinin hybrids showed activity against the hepatocellular carcinoma cell line HepG2, with IC50 values in the low micromolar range. rsc.org Similarly, a benzylsulfone coumarin derivative, 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one, exhibited broad-spectrum anti-tumor activity and was tested against cell lines including Hela, HepG2, and H1299. nih.gov

While specific data for the DLD1 colon cancer cell line is limited for this exact compound, related coumarins have been studied extensively against colon cancer cells. nih.gov The presence of a bromine atom on the coumarin ring has been shown to contribute to potent cytotoxic effects in other cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). nih.gov For example, a hybrid compound with a bromine atom at position-7 of the coumarin ring displayed excellent dose-dependent cytotoxic activity against MCF-7 cells. rsc.org

Interactive Table: Cytotoxicity of Bromo-Coumarin Derivatives on Cancer Cell Lines

Compound/DerivativeCancer Cell LineMeasurement (IC50)Reference
6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-oneHepG2 (Liver)Activity Reported nih.gov
Coumarin-artemisinin hybridHepG2 (Liver)3.05 ± 1.60 μM rsc.org
6-Bromo-8-methoxy-2H-chromen-2-oneMCF-7 (Breast)Significant antiproliferative activity nih.gov
6-Bromo-8-methoxy-2H-chromen-2-oneA549 (Lung)Significant antiproliferative activity nih.gov
Coumarin-indole hybrid with 7-bromo substitutionMCF-7 (Breast)Excellent dose-dependent activity rsc.org

Apoptosis Induction and Cell Cycle Modulation Mechanisms (in vitro)

A key mechanism behind the anticancer effect of bromo-coumarins is the induction of apoptosis. nih.govnih.gov This process is often mediated by the modulation of key regulatory proteins. Studies have shown that coumarin derivatives can up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the activation of caspases, which are the executive enzymes of apoptosis.

For instance, certain coumarin derivatives induce apoptosis by activating caspase-3 and caspase-9. nih.gov The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been observed following treatment with coumarin compounds. nih.gov In some cancer cells, the low expression of caspase-8 can lead to resistance against apoptosis-inducing ligands, highlighting the importance of the caspase cascade in determining cell fate.

In addition to inducing apoptosis, bromo-coumarins can exert their antiproliferative effects by modulating the cell cycle. Some coumarin derivatives have been found to cause cell cycle arrest at the G2/M or S phase. rsc.org This prevents cancer cells from proceeding through division and proliferation. The anticancer activity of some coumarins may also stem from their ability to inhibit enzymes critical for cell proliferation, such as tubulin polymerization or protein kinases like PI3K. nih.gov

Inhibition of Specific Enzymes or Signaling Pathways in Cancer Cells (e.g., Cytochrome P450)

Coumarin derivatives have been identified as potential anticancer agents, with their activity potentially stemming from their ability to inhibit enzymes crucial for cell proliferation and to induce apoptosis in cancer cells. Some coumarin derivatives have shown inhibitory effects on Cytochrome P450 (CYP450) enzymes. For instance, 3-[1-(4-BROMO-PHENYL)-2-METHYL-PROPYL]-4-HYDROXY-CHROMEN-2-ONE was predicted to be a non-inhibitor of CYP450 2D6, 2C19, and 3A4, suggesting low inhibitory promiscuity. drugbank.com Conversely, other studies on different coumarin derivatives have demonstrated inhibitory activity against various CYP isoforms. For example, licoisoflavone B, isolated from licorice, was found to be a moderate inhibitor of CYP2B6 and a potent reversible inhibitor of CYP2C8 and CYP2C9. nih.gov These findings highlight the diverse and structure-dependent interactions of coumarin derivatives with CYP enzymes.

The anticancer potential of coumarin derivatives is also linked to their ability to target other signaling pathways. For example, pyrimidine- and coumarin-linked hybrid molecules have been shown to selectively inhibit the proliferation of HER2-positive breast cancer cells by inducing JNK phosphorylation through the generation of reactive oxygen species (ROS). nih.gov Furthermore, some coumarin derivatives have been designed as dual inhibitors of BRAFV600E and VEGFR-2, which are key players in the development and metastasis of malignant melanoma. rsc.org

Table 1: Interactive Data on Cytochrome P450 Inhibition by Coumarin Derivatives

CompoundCYP IsoformInhibitionReference
3-[1-(4-BROMO-PHENYL)-2-METHYL-PROPYL]-4-HYDROXY-CHROMEN-2-ONECYP2D6Non-inhibitor drugbank.com
3-[1-(4-BROMO-PHENYL)-2-METHYL-PROPYL]-4-HYDROXY-CHROMEN-2-ONECYP2C19Non-inhibitor drugbank.com
3-[1-(4-BROMO-PHENYL)-2-METHYL-PROPYL]-4-HYDROXY-CHROMEN-2-ONECYP3A4Non-inhibitor drugbank.com
Licoisoflavone BCYP2B6Moderate inhibitor nih.gov
Licoisoflavone BCYP2C8Potent reversible inhibitor nih.gov
Licoisoflavone BCYP2C9Potent reversible inhibitor nih.gov

Anti-inflammatory Properties (In Vitro Models)

Coumarin derivatives have demonstrated significant anti-inflammatory effects in various in vitro models. These properties are attributed to their ability to modulate inflammatory pathways and the production of inflammatory mediators. semanticscholar.org

The anti-inflammatory activity of coumarins is often linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Certain chromone-based derivatives have been shown to be potent and selective inhibitors of COX-2. unibo.itnih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing novel anti-inflammatory agents with potentially fewer side effects than selective COX-2 inhibitors. nih.gov Studies on flavonoid derivatives, which share a similar structural backbone with coumarins, have shown that they can downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting the TLR4/MAPK signaling pathway. nih.gov

The biological activities of coumarins also extend to their interaction with various receptors. A series of coumarin derivatives linked to a 2-hydroxypropoxy linker and methoxyphenylpiperazine have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors 5-HT1A and 5-HT2A. nih.gov Several of these compounds demonstrated high affinity for the 5-HT1A receptor, with some exhibiting antagonistic profiles. nih.govresearchgate.net This suggests a potential role for these derivatives in conditions where modulation of the serotonergic system is beneficial.

Other Biological Activities (In Vitro and Enzyme Assays)

Beyond their anticancer and anti-inflammatory properties, coumarin derivatives have been investigated for a range of other biological activities, including antioxidant effects and inhibition of other specific enzymes.

Coumarins are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metals. nih.govsysrevpharm.orgmdpi.com The presence of a hydroxyl group on the coumarin scaffold is generally considered important for antioxidant activity. mdpi.com The mechanism of antioxidant action can vary depending on the specific derivative and the reaction medium, with mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) being involved. nih.gov The introduction of certain substituents, such as bromine at the 6-position, has been shown to diminish DPPH radical scavenging activity in some cases. nih.gov

Table 2: Antioxidant Activity of Coumarin Derivatives

AssayCompound TypeActivityReference
DPPH radical scavengingCoumarin-triazolesActive nih.gov
Lipid peroxidation inhibition7-hydroxy-6-isobornyl-4-methylcoumarin derivativesMore active than Trolox nih.gov
DPPH radical scavenging6-bromo substituted coumarin-diaminothiazoleDiminished activity nih.gov
DPPH, H2O2, NO radical scavengingN-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideActive nih.gov

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as important therapeutic targets. mdpi.com Coumarin-based compounds are among the classes of molecules investigated as sirtuin inhibitors. nih.gov Specifically, derivatives of chromone (B188151) and chroman-4-one have been evaluated as inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders and cancer. nih.govnih.gov Studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold, particularly with larger, electron-withdrawing groups, are favorable for SIRT2 inhibition. nih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 value of 1.5 μM. nih.gov These findings highlight the potential for developing selective SIRT2 inhibitors based on the coumarin scaffold. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and Derivatives

The biological activity of coumarin derivatives is significantly influenced by the nature and position of substituents on the benzopyran-2-one core. For this compound, the interplay between the electron-withdrawing bromine atom at the C8 position and the electron-donating hydroxyl group at the C6 position is crucial in defining its interaction with biological targets. This section delves into the structure-activity relationship (SAR) of this specific scaffold, examining the individual and combined contributions of these key substituents and the effects of further chemical modifications on its biological profile.

Impact of Bromo and Hydroxy Substituents on Biological Potency

The presence and location of halogen and hydroxyl groups on the coumarin ring are determining factors for the molecule's biological efficacy. While direct and extensive SAR studies specifically on this compound are limited in publicly available literature, the impact of these substituents can be inferred from studies on analogous compounds.

The position of the hydroxyl group is known to be critical for the biological activity of coumarins. For instance, in a study on 4-methylcoumarins, 7,8-dihydroxy derivatives were found to be the most effective subgroup in terms of cytotoxic activity against various cancer cell lines. nih.gov In a different context, a study on 8-hydroxyquinolines revealed that derivatives with a hydroxyl group at the C8 position were more potent in their antifungal activity compared to those with a hydroxyl group at the C4 position, suggesting the importance of the substituent's location. nih.gov For 6-hydroxycoumarin (B196160) itself, its introduction into the basic coumarin structure has been shown to decrease Mcl-1 inhibitory activity by six-fold, indicating that a hydroxyl group at the C6 position may not be favorable for all biological targets.

The bromine substituent also plays a complex role in modulating the biological activity of coumarins. Halogenation can alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its absorption, distribution, and interaction with target proteins. In some molecular frameworks, the presence of a bromo group has been associated with reduced antiproliferative potency. mdpi.com Conversely, in other classes of compounds, such as 2,3-diaryl-4-thiazolidinones, a bromo substituent is considered a key structural feature for inhibiting cancer cell migration. mdpi.com A study on 4-methylcoumarin (B1582148) derivatives found that compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) exhibited reasonable cytotoxic activities. nih.gov Furthermore, 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives have demonstrated potent in vitro anticoagulant activity. nih.gov

The combination of a bromo group at C8 and a hydroxyl group at C6 in the specific scaffold of this compound suggests a unique electronic and steric environment that dictates its biological interactions. The electron-withdrawing nature of the bromine at C8 would influence the acidity of the phenolic hydroxyl group at C6, potentially affecting its ability to form hydrogen bonds with biological macromolecules.

Compound/Derivative ClassKey SubstituentsObserved Biological EffectReference
6-Hydroxycoumarin6-OH6-fold decrease in Mcl-1 inhibitory activity
7,8-Dihydroxy-4-methylcoumarins7,8-diOHMost effective subgroup for cytotoxicity nih.gov
8-Hydroxyquinolines8-OH vs 4-OH8-OH derivatives more active as antifungals nih.gov
6-Bromo-4-bromomethyl-7-hydroxycoumarin6-Br, 7-OHReasonable cytotoxic activities nih.gov
3,3'-Alkylidene bis-6-bromo-4-hydroxycoumarin6-Br, 4-OHPotent in vitro anticoagulant activity nih.gov
Brominated Quinoline AnalogueBromo groupWeak cytotoxic effects mdpi.com
Brominated 2,3-Diaryl-4-thiazolidinoneBromo groupImportant for inhibiting cancer cell migration mdpi.com

Influence of Further Derivatization on Activity Profiles

Building upon the this compound scaffold, further derivatization at other positions of the coumarin ring can significantly modify the compound's biological activity profile, leading to enhanced potency or altered selectivity.

Studies on related coumarin structures provide insights into how such modifications can tune the biological effects. For example, the introduction of various substituents at the C3 and C4 positions of the coumarin nucleus has been a common strategy to develop novel therapeutic agents. In the case of 7,8-dihydroxy-4-methylcoumarins, the addition of alkyl groups at the C3 position was found to be a key determinant of their cytotoxic potency. nih.gov Specifically, a derivative with a long n-decyl chain at C3 exhibited the most potent activity against several cancer cell lines. nih.gov

Furthermore, the synthesis of hybrid molecules incorporating the coumarin scaffold is a widely explored avenue. For instance, the utility of 3-acetyl-6-bromo-2H-chromen-2-one as a starting material for the synthesis of new heterocyclic compounds has been demonstrated. mdpi.com These new structures, which include thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives, have shown potential as antiproliferative agents. mdpi.com This suggests that the C3 position of a 6-bromocoumarin ring is a versatile point for derivatization to generate compounds with anticancer properties.

The amino group is another important functional group whose introduction can modulate biological activity. The synthesis of 8-amino-3-bromo-7-methoxy-4-methylcoumarin has been reported, and some of its derivatives have shown in vitro antitumor activity. researchgate.net This highlights the potential of introducing nitrogen-containing functional groups to the brominated coumarin core to develop new anticancer agents.

The following table summarizes the influence of derivatization on the activity of related coumarin compounds.

Parent ScaffoldDerivatizationResulting Biological ActivityReference
7,8-Dihydroxy-4-methylcoumarinAlkyl groups at C3Potent cytotoxic activity nih.gov
3-Acetyl-6-bromo-2H-chromen-2-oneSynthesis of thiazole and 1,3,4-thiadiazole derivativesPotential antiproliferative agents mdpi.com
3-Bromo-7-hydroxy-4-methylcoumarinIntroduction of an amino group at C8 (after methylation of OH)Derivatives with in vitro antitumor activity researchgate.net

Emerging Applications and Future Research Trajectories

8-Bromo-6-hydroxy-chromen-2-one as a Versatile Synthetic Building Block for Complex Organic Molecules

The strategic placement of bromo and hydroxy functionalities on the chromen-2-one core makes this compound a valuable and versatile building block in the synthesis of more complex organic molecules. semanticscholar.org The bromine atom, a halogen, serves as a reactive handle for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions, such as the Suzuki-Miyaura, Stille-Migita, and Negishi couplings, enable the formation of new carbon-carbon bonds, allowing for the construction of intricate molecular architectures. semanticscholar.org This capability is crucial for creating libraries of diverse compounds for drug discovery and materials science research.

The hydroxyl group at the 6-position offers another site for chemical modification. It can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitution reactions, providing a pathway to a wide array of derivatives. The interplay between the bromo and hydroxy groups allows for sequential and site-selective modifications, a key strategy in the efficient synthesis of complex natural products and designed molecules. This controlled approach to building molecular complexity is essential for developing new therapeutic agents and functional materials. sciencedaily.com

Potential as Molecular Probes and Fluorescent Labels in Chemical Biology

The inherent fluorescence of the coumarin (B35378) scaffold is a key feature that underpins its potential as a molecular probe and fluorescent label. Small fluorescent molecules are indispensable tools in chemical biology for visualizing and interrogating biological processes. ucsd.edu The specific substitution pattern of this compound can influence its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

By chemically modifying the hydroxyl group or by displacing the bromine atom, researchers can attach this coumarin derivative to biomolecules of interest, such as proteins, nucleic acids, or lipids. These fluorescently labeled biomolecules can then be used to study their localization, trafficking, and interactions within living cells. Furthermore, the development of "turn-on" fluorescent probes, where the fluorescence is quenched until a specific biological event occurs, is an active area of research. The reactivity of the functional groups on this compound makes it a suitable candidate for the design of such activatable probes for detecting specific enzymes, reactive oxygen species, or metal ions.

Role in Materials Science (e.g., laser dyes, organic electronics)

The photophysical properties of coumarin derivatives also make them attractive for applications in materials science. Organic dyes have long been utilized as the gain medium in lasers, and their chemical tunability offers significant advantages. nih.gov The specific electronic properties of this compound and its derivatives could be harnessed to develop new laser dyes with improved performance characteristics, such as higher efficiency, better photostability, and emission at specific wavelengths.

In the field of organic electronics, there is a continuous search for new materials with tailored properties for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chromen-2-one core is an electron-deficient system, and by strategically functionalizing it, its electronic properties can be fine-tuned. The ability to introduce various substituents onto the this compound scaffold through cross-coupling and other reactions provides a pathway to novel organic semiconductors with desired energy levels and charge transport characteristics.

Development of Novel Methodologies for its Synthesis and Derivatization

While the core synthesis of coumarins is well-established, there is an ongoing effort to develop more efficient, sustainable, and versatile synthetic methodologies. nih.gov This includes the exploration of new catalytic systems, the use of microwave-assisted synthesis to accelerate reaction times and improve yields, and the development of one-pot procedures to streamline the synthesis of complex derivatives. nih.gov For instance, novel methods for the dearomative borylation of coumarins have been developed, providing access to new boron-containing heterocyclic compounds. nih.gov

The derivatization of this compound is a key area of research. Developing orthogonal protection strategies for the hydroxyl group and selective activation of the C-Br bond are crucial for achieving controlled, stepwise modifications. The exploration of new reaction conditions and reagents that are compatible with the coumarin core is essential for expanding the chemical space accessible from this versatile building block. klinger-lab.de

Advanced Mechanistic Investigations (beyond in vitro studies, e.g., using chemical biology tools)

Understanding the precise mechanism of action of bioactive compounds is a central goal of chemical biology. While initial in vitro assays can identify potential biological targets, more advanced techniques are needed to validate these interactions within a cellular context. Chemical biology tools, such as photo-crosslinking probes and activity-based protein profiling (ABPP), can be employed to identify the direct binding partners of this compound and its derivatives in complex biological systems.

By incorporating a photoreactive group and a reporter tag onto the coumarin scaffold, researchers can create probes that, upon photoactivation, covalently link to their target proteins. Subsequent proteomic analysis can then identify these proteins, providing direct evidence of the compound's molecular targets. These advanced mechanistic studies are crucial for validating the therapeutic potential of new compounds and for understanding their off-target effects.

Multi-target Approaches in Chemical Biology and Drug Discovery (Pre-clinical Focus)

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that many complex diseases involve multiple biological pathways. csmres.co.uknih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a promising strategy for treating multifactorial diseases. rsc.orgnih.gov The ability to functionalize this compound at multiple positions provides a platform for designing multi-target ligands.

By combining pharmacophores known to interact with different targets into a single molecule based on the this compound scaffold, it may be possible to develop novel therapeutics with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov This multi-target approach is particularly relevant in areas such as oncology and neurodegenerative diseases, where complex signaling networks are often dysregulated. researchgate.net The pre-clinical evaluation of such multi-target compounds would involve a combination of in vitro and in vivo models to assess their efficacy and safety profiles.

Bridging Computational Predictions with Experimental Validations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in modern drug discovery. nih.gov These in silico approaches can predict the binding modes and affinities of small molecules to their protein targets, thereby guiding the design and optimization of new drug candidates. nih.gov In the context of this compound, computational studies can be used to predict how different substituents will affect its interaction with various biological targets.

However, computational predictions must always be validated by experimental data. nih.gov The synthesis and biological evaluation of the designed compounds are essential for confirming the in silico hypotheses. This iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful strategy for accelerating the drug discovery process. nih.gov The integration of computational and experimental approaches will be crucial for fully realizing the therapeutic potential of this compound and its derivatives.

Sustainability and Green Chemistry in Chromen-2-one Research

The field of chemical synthesis is undergoing a significant transformation, with a growing emphasis on sustainability and the principles of green chemistry. This shift is particularly relevant in the research and production of chromen-2-one (coumarin) derivatives, a class of compounds recognized for their wide-ranging biological activities. benthamdirect.comeurekaselect.com The synthesis of these valuable molecules has traditionally relied on methods that often involve hazardous reagents, toxic solvents, and the generation of significant chemical waste. eurekalert.org Consequently, the scientific community is actively exploring and adopting more environmentally benign approaches.

The core of green chemistry in chromen-2-one research lies in minimizing or eliminating the use and generation of hazardous substances. eurekalert.org This includes the adoption of alternative energy sources, safer solvents, and recyclable catalysts to improve the efficiency and environmental footprint of synthetic processes. benthamdirect.comnih.gov

Key green chemistry strategies being implemented in the synthesis of chromen-2-one derivatives include:

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times, increased product yields, and can frequently be performed in the absence of traditional organic solvents. eurekalert.orgresearchgate.net

Ultrasound-assisted synthesis: The use of ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and yields, contributing to more efficient processes. eurekalert.orgresearchgate.net

Solvent-free synthesis (Mechanochemistry): By conducting reactions in the solid state, for instance through ball milling, the need for potentially toxic and difficult-to-dispose-of solvents is eliminated. This approach offers advantages such as high yields, shorter reaction times, and simple purification procedures. rsc.org

Use of Greener Catalysts: There is a move away from hazardous acid catalysts towards more sustainable alternatives. This includes the use of solid acid catalysts, ionic liquids, and reusable heterogeneous catalysts like graphitic carbon nitride, which are often inexpensive, metal-free, and easily separated from the reaction mixture for reuse. bohrium.comnih.gov

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, which increases efficiency and reduces waste compared to multi-step syntheses. eurekaselect.com

These green methodologies have been successfully applied to classic coumarin synthesis reactions such as the Pechmann, Knoevenagel, Perkin, and Reformatsky reactions. benthamdirect.comeurekalert.org The benefits extend beyond environmental considerations, often leading to improved reaction performance in terms of product yield, purity, and reduced energy consumption. benthamdirect.com

The development of sustainable protocols is crucial for the future of chromen-2-one research. For instance, the synthesis of compounds like 8-bromo-6-substituted-chromones can be approached using these greener methodologies. univen.ac.za The application of green chemistry principles not only addresses environmental concerns but also aligns with the need for cost-effective and scalable production of these important chemical entities. nih.govrsc.org The continued focus on sustainable practices will undoubtedly shape the future research trajectories in the synthesis and application of novel chromen-2-one derivatives.

Table of Green Synthesis Methods for Chromen-2-ones

Green Chemistry ApproachKey AdvantagesRelevant Reactions
Microwave-Assisted Synthesis Reduced reaction times, higher yields, potential for solvent-free conditions. eurekalert.orgresearchgate.netPechmann, Knoevenagel, Perkin condensations. benthamdirect.comeurekalert.org
Ultrasound-Assisted Synthesis Enhanced reaction rates and yields, alternative energy source. eurekalert.orgresearchgate.netVarious condensation reactions for coumarin synthesis. eurekalert.org
Mechanochemistry (Solvent-Free) Eliminates solvent use, high yields, short reaction times, simple purification. rsc.orgPechmann condensation. rsc.org
Green Catalysts Use of reusable, non-toxic, and often metal-free catalysts (e.g., ionic liquids, g-C₃N₄). bohrium.comnih.govPechmann condensation and other cyclization reactions. bohrium.comnih.gov
Multicomponent Reactions (MCRs) High atom economy, reduced number of synthetic steps, lower waste generation. eurekaselect.comSynthesis of complex coumarin derivatives. eurekaselect.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 8-Bromo-6-hydroxy-chromen-2-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via bromination of 6-hydroxy-chromen-2-one using N-bromosuccinimide (NBS) under controlled acidic conditions. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Structural confirmation is achieved via 1H NMR^1\text{H NMR} (δ 8.2 ppm for H-5, δ 6.8 ppm for H-7) and mass spectrometry ([M+H]+^+ m/z 257.96) .
  • Data Validation : Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (observed 178–180°C vs. literature ).

Q. How is the crystallographic structure of this compound resolved, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker SMART CCD diffractometer. Data refinement employs SHELXL for small-molecule crystallography, with WinGX as an interface for symmetry checks and hydrogen bonding analysis .
  • Key Parameters : Monoclinic space group P21/nP2_1/n, unit cell dimensions a=10.489A˚a = 10.489 \, \text{Å}, b=11.470A˚b = 11.470 \, \text{Å}, β=92.1\beta = 92.1^\circ. Disordered Br and hydroxyl positions are resolved using twin refinement .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

  • Methodology :

  • FT-IR : Confirms hydroxyl (3200–3400 cm1^{-1}) and carbonyl (1700 cm1^{-1}) groups.
  • 13C NMR^{13}\text{C NMR} : Assigns carbons adjacent to bromine (C-8: δ 115 ppm) and the lactone carbonyl (C-2: δ 160 ppm) .
  • UV-Vis : λmax\lambda_{\text{max}} at 280 nm (chromenone π→π^* transitions) with a hypsochromic shift due to bromine .

Advanced Research Questions

Q. How can computational models (DFT) predict reactivity discrepancies in this compound versus experimental data?

  • Methodology : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates optimized geometry and Fukui indices to predict electrophilic sites. Compare computed bond lengths (e.g., C-Br: 1.89 Å) with SCXRD data (1.91 Å) to identify steric or electronic mismatches .
  • Contradiction Analysis : Discrepancies in hydroxyl group acidity (pKa calc. 8.2 vs. experimental 7.9) may arise from solvent effects not modeled in DFT .

Q. What strategies are employed to assess the biological activity of this compound against structural analogs?

  • Methodology :

  • In vitro assays : Evaluate anti-inflammatory activity via COX-2 inhibition (IC50_{50} determination) and compare with 6-Bromo-3-methyl derivatives .
  • SAR Analysis : Bromine at C-8 enhances electrophilicity, increasing interaction with cysteine residues in target enzymes .
  • Validation : Use LC-MS to confirm metabolite stability under physiological pH (7.4) .

Q. How does the compound’s stability under varying experimental conditions (pH, light) impact reproducibility?

  • Methodology :

  • Photostability : Expose to UV light (254 nm) for 24h; monitor degradation via HPLC. Bromine substituents reduce photolytic cleavage compared to fluorine analogs .
  • pH Stability : Incubate in buffers (pH 2–12) for 48h; track lactone ring hydrolysis via 1H NMR^1\text{H NMR} (disappearance of δ 6.8 ppm H-7 signal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.